molecular formula C8H5F2NOS B13499294 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

Cat. No.: B13499294
M. Wt: 201.20 g/mol
InChI Key: RLXZZTBOLFRPKN-UHFFFAOYSA-N
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Description

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a difluoromethylthio (-S-CF₂H) group at position 1 and an isocyanato (-NCO) group at position 2. The difluoromethylthio moiety confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . The CF₂H group acts as a bioisostere for hydroxyl, thiol, or amine groups, enabling hydrogen-bond donor capabilities due to its polarized C–H bond . This dual functionality makes the compound valuable in pharmaceutical and agrochemical research, particularly for optimizing drug-receptor interactions .

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXZZTBOLFRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to therapeutic effects. The difluoromethyl group may also influence the compound’s pharmacokinetic properties, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The table below compares 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene with analogous isocyanato-substituted benzene derivatives:

Compound Name (CAS) Substituent at Position 1 Molecular Weight (g/mol) Key Properties
This compound -S-CF₂H ~217.26 (estimated) Moderate lipophilicity; CF₂H enhances H-bonding capacity and metabolic stability
Benzene, 1-isocyanato-2-[(trifluoromethyl)thio]- (51903-59-4) -S-CF₃ 227.21 Higher electronegativity; CF₃ lacks H-bond donor capacity; increased metabolic resistance
Benzene, 1-isocyanato-2-methoxy-3-methyl- (324008-66-4) -OCH₃ at position 2; -CH₃ at position 3 191.21 Reduced lipophilicity; OCH₃ improves solubility but lowers metabolic stability
Benzene, 1-isocyanato-2-propoxy- (32223-62-4) -OCH₂CH₂CH₃ 191.23 Increased steric bulk; alkoxy groups reduce reactivity of the isocyanato group

Key Observations :

  • Hydrogen Bonding : The CF₂H group in the target compound enables hydrogen bonding, a feature absent in CF₃-substituted analogs, which may improve target binding in biological systems .
  • Metabolic Stability: Fluorinated substituents (CF₂H, CF₃) generally enhance metabolic stability compared to non-fluorinated groups (e.g., -OCH₃) due to resistance to oxidative degradation .

Comparison with Isothiocyanate Analogs

isocyanate at position 2) . Isothiocyanates are less reactive than isocyanates, making them more stable in aqueous environments but less effective in covalent bond formation with biological targets.

Fluorine-Specific Interactions

In contrast, compounds like 1-(difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene (CAS 1803582-26-4) feature dual fluorinated groups, further amplifying lipophilicity and steric effects .

Biological Activity

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is an organic compound notable for its unique structural features, including a difluoromethyl sulfanyl group and an isocyanate functional group attached to a benzene ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity.

The compound's chemical formula is C9H6F2N2OS, and it is characterized by the presence of both sulfur and fluorine, which may confer distinct chemical properties. The isocyanate group is particularly significant as it often exhibits considerable biological activity, influencing interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. Isocyanates are known for their electrophilic nature, allowing them to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in their function.

Preliminary Studies

Initial studies suggest that compounds containing isocyanate groups exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, the compound's interaction with enzymes involved in critical metabolic pathways could inhibit their function, making it a potential candidate for drug development.

Case Studies

  • Antimicrobial Activity : A study investigating the effects of various isocyanate derivatives on bacterial strains highlighted that this compound demonstrated promising inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Research focused on the cytotoxic effects of isocyanates on cancer cell lines revealed that this compound could induce apoptosis in human cancer cells by disrupting cellular signaling pathways. The mechanism involved the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Comparative Analysis

To better understand the significance of this compound in comparison to structurally similar compounds, the following table summarizes key characteristics:

Compound NameStructure FeaturesUnique Characteristics
1-IsocyanatobenzeneContains an isocyanate groupSimple structure, widely studied
2-IsocyanatobenzeneIsomeric form of isocyanatobenzeneDifferent position of isocyanate
4-IsocyanatobenzeneAnother positional isomerSimilar reactivity but different properties
1-DifluoromethylsulfanylanilineContains an aniline moietyPotentially different biological activity

The unique combination of difluoromethyl and sulfanyl functionalities along with the isocyanate group in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Toxicological Implications

Further studies are essential to elucidate the toxicological implications of this compound. Preliminary findings indicate that while it shows promise as a therapeutic agent, understanding its safety profile is crucial for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(difluoromethyl)sulfanyl]-2-isocyanatobenzene, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the difluoromethylsulfanyl group via thiolation of a precursor using reagents like sodium hydride or triethylamine in polar aprotic solvents (e.g., DMF or dichloromethane). The isocyanate group is often introduced via phosgenation or using safer alternatives like triphosgene under inert atmospheres. Key conditions include temperature control (0–25°C), moisture-free environments, and stoichiometric precision to avoid side reactions .

Q. How does the difluoromethylsulfanyl group influence the compound’s electronic properties and stability?

  • Methodological Answer : The difluoromethyl group (-CF₂H) introduces strong inductive effects due to fluorine’s electronegativity, reducing electron density at the sulfur atom and enhancing stability against oxidation. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals. Experimentally, NMR (¹⁹F) and IR spectroscopy reveal shifts in S–C and C–F bond vibrations, correlating with electronic modulation .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) to assess purity .
  • NMR : ¹H, ¹³C, and ¹⁹F NMR resolve structural features, with ¹⁹F NMR particularly sensitive to the difluoromethyl environment .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry and non-covalent interactions (e.g., S···O contacts) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the isocyanate group in nucleophilic addition reactions?

  • Methodological Answer : The isocyanate group (-NCO) reacts with amines, alcohols, or thiols via nucleophilic attack at the electrophilic carbon. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants dependent on solvent polarity and substituent effects. For example, the difluoromethylsulfanyl group’s electron-withdrawing nature accelerates reactions with weakly nucleophilic partners. Computational modeling (MD/DFT) can map transition states and predict regioselectivity .

Q. How can computational methods like density functional theory (DFT) aid in predicting reactivity and docking interactions?

  • Methodological Answer : DFT/B3LYP calculations optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites. Docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), highlighting hydrogen bonds between the isocyanate group and active-site residues. Comparative analysis with non-fluorinated analogs quantifies fluorine’s stereoelectronic effects on binding affinity .

Q. Are there contradictions in reported biological activities, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent). To resolve:

  • Standardize assays using controls like 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene (a structural analog) .
  • Perform dose-response curves and time-kill studies to differentiate bacteriostatic vs. bactericidal effects .
  • Validate target engagement via SPR or ITC to measure binding thermodynamics .

Q. What structural analogs demonstrate synergistic effects, and how do they inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Analog 1-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide shows enhanced antimicrobial activity due to bromine’s polarizability. SAR studies should systematically vary substituents (e.g., replacing -CF₂H with -CF₃ or -SCH₃) and correlate changes with bioactivity using multivariate regression .

Q. What toxicological data is available from authoritative databases like DSSTox?

  • Methodological Answer : The EPA’s DSSTox database (DTXSID series) provides acute toxicity profiles and environmental fate data. For example, 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene (DTXSID00521629) shows moderate aquatic toxicity (LC₅₀ = 1.2 mg/L), suggesting similar precautions for handling the difluoromethyl analog .

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